Trichloromethyl radical

説明

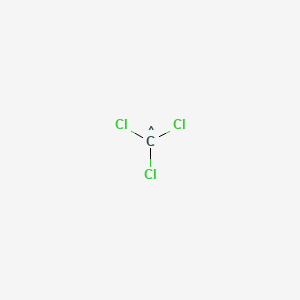

Structure

3D Structure

特性

IUPAC Name |

chloroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroform | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroform | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020306 | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

None (EPA, 1998) | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5% | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid. | |

CAS No. |

67-66-3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROFORM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroform | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroform-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V31YC746X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

準備方法

Mechanism of Photochlorination

The initiation step involves UV-induced homolytic cleavage of Cl₂:

Chlorine radicals then abstract hydrogen from CHCl₃ to form ·CCl₃:

Propagation continues as ·CCl₃ reacts with Cl₂:

Termination occurs via radical recombination:

Patents describe optimized photochlorination conditions for synthesizing bis(trichloromethyl)benzene, a precursor to ·CCl₃, using molecular distillation at 75–135°C and 3–90 Pa to achieve >99% purity. Mercury lamps are traditionally used, but their broad emission spectrum risks side reactions; modern systems favor narrowband UV sources to minimize energy consumption and byproduct formation.

Thermal Decomposition of Peroxides and Azo Compounds

Thermal initiators such as benzoyl peroxide (BPO) and AIBN facilitate ·CCl₃ generation by producing radicals at elevated temperatures. For example, AIBN decomposes at 60–80°C to yield cyanopropyl radicals, which abstract chlorine from CCl₄:

This method is pivotal in organic synthesis, enabling controlled radical chain reactions with substrates like alkanes and alkenes. The use of tributyltin hydride (Bu₃SnH) as a chain-transfer agent enhances yields by scavenging excess chlorine radicals.

Radiolytic Cleavage of Tetrachloromethane

Pulse radiolysis and γ-irradiation of CCl₄ at low temperatures (77 K) directly generate ·CCl₃ through homolytic C–Cl bond cleavage:

Electron spin resonance (ESR) studies confirm the formation of ·CCl₃ and its adducts with spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). Radiolysis in the presence of oxygen produces peroxy radicals (Cl₃COO·), which participate in atmospheric oxidation processes.

Redox Reactions with Single-Electron Transfer Agents

Transition metal ions such as Fe²⁺ and Cu⁺ act as single-electron reductants, transferring electrons to CCl₄ to form ·CCl₃:

This method is integral to Fenton-like systems, where hydroxyl radicals (·OH) generated from H₂O₂ abstract hydrogen from organic substrates, indirectly producing ·CCl₃.

Thermodynamic and Kinetic Data

The NIST WebBook provides critical thermodynamic parameters for ·CCl₃:

| Parameter | Value | Units | Method |

|---|---|---|---|

| ΔfH° (gas) | 79.50 | kJ/mol | Review |

| S° (gas, 1 bar) | 296.83 | J/mol·K | Review |

| Cp° (gas, 298–1200 K) | 55.98694 + 62.94033t – 55.10412t² + 17.00624t³ – 0.593982/t² | J/mol·K | Shomate Equation |

Kinetic studies reveal that ·CCl₃ reacts with NO at near-diffusion-limited rates (6.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), forming NO₂ and phosgene (COCl₂) in atmospheric contexts.

Purification and Stabilization Techniques

Molecular distillation under vacuum (3–90 Pa) effectively isolates ·CCl₃ from reaction mixtures, achieving purities >99%. Thin-film evaporation at 90–150°C pre-concentrates the radical prior to distillation, while multi-stage setups mitigate thermal degradation.

Applications in Organic Synthesis

·CCl₃ is instrumental in the Wohl–Ziegler reaction for allylic bromination and the Barton decarboxylation for generating carbon-centered radicals . Its high reactivity enables functionalization of inert C–H bonds in hydrocarbons and polymers.

科学的研究の応用

Synthetic Chemistry

1.1 Trichloromethylation Reactions

Trichloromethyl radicals are widely used in trichloromethylation reactions, where they serve as electrophilic species that can add to various substrates. For example, a recent study demonstrated the copper-catalyzed visible-light-mediated trichloromethylative carbonylation of ethylene, utilizing carbon tetrachloride as a precursor for generating trichloromethyl radicals. This method allows for the formation of trichloromethyl-modified carboxylic acid derivatives under mild conditions, achieving yields between 39% and 85% for various substrates .

1.2 Radical Polymerization

Trichloromethyl radicals can initiate radical polymerization processes. They are employed to modify polymers by introducing trichloromethyl groups into polymer chains, enhancing properties such as thermal stability and chemical resistance. The incorporation of these radicals into polymer matrices has been shown to improve mechanical properties significantly.

Biochemical Applications

2.1 Metabolism and Toxicology

Trichloromethyl radicals are also significant in the context of toxicology, particularly concerning the metabolism of carbon tetrachloride (CCl₄). Upon metabolic activation by cytochrome P450 enzymes, CCl₄ is converted into trichloromethyl radicals, which can covalently bind to lipids in cellular membranes, leading to lipid peroxidation and cell injury . This process is crucial in understanding the mechanisms underlying liver toxicity associated with carbon tetrachloride exposure.

2.2 Biological Mechanisms

Research indicates that trichloromethyl radicals play a role in triggering oxidative stress within biological systems. They initiate lipid peroxidation chains that damage cellular structures, contributing to chronic liver injury . Understanding these mechanisms is essential for developing therapeutic strategies against chemical-induced liver damage.

Materials Science

3.1 Organic Light Emitting Diodes (OLEDs)

Trichloromethyl radicals are being explored for their potential applications in OLED technology. Triarylmethyl radicals, which include trichloromethyl derivatives, exhibit unique light-emitting properties that can enhance the internal quantum efficiency of OLED devices to theoretical limits . These materials show promise due to their stability and ability to emit light at room temperature.

3.2 Spintronics and Molecular Magnetism

Due to their unpaired electron structure, trichloromethyl radicals are also investigated for applications in spintronics and molecular magnetism. Their unique electronic properties allow for potential uses in developing advanced electronic devices that leverage quantum mechanical effects.

Case Studies

作用機序

The trichloromethyl radical exerts its effects primarily through its high reactivity, which allows it to interact with a wide range of biological molecules. It can attach to lipids, proteins, and nucleic acids, leading to oxidative damage and disruption of cellular functions. This radical is often generated in the liver during the metabolism of carbon tetrachloride by cytochrome P450 enzymes, leading to lipid peroxidation and cellular injury .

類似化合物との比較

Trichloromethyl Radical (CCl₃•) vs. Trichloromethyl Peroxyl Radical (CCl₃OO•)

The trichloromethyl peroxyl radical (CCl₃OO•) is a secondary reactive species formed when CCl₃• reacts with molecular oxygen (O₂). This radical is significantly more electrophilic and damaging than CCl₃• due to its enhanced capacity to abstract hydrogen atoms and propagate lipid peroxidation chains .

Table 1: Comparative Properties of CCl₃• and CCl₃OO•

Key Findings :

- Generation : CCl₃• is enzymatically produced from CCl₄, while CCl₃OO• forms spontaneously in aerobic conditions .

- Reactivity : CCl₃OO• reacts 10–100× faster with lipids than CCl₃•, accelerating membrane disintegration .

- Toxicity : CCl₃OO• induces more severe protein carbonylation and DNA strand breaks compared to CCl₃• .

Comparison with Other Trihalomethyl Radicals

Unlike CCl₃•, bromine-containing radicals (e.g., CBr₃•) are less studied in biological systems but exhibit similar reactivity in synthetic applications, such as initiating radical chain reactions .

Key Differences :

生物活性

The trichloromethyl radical () is a significant reactive species in biological systems, primarily associated with the metabolism of carbon tetrachloride (CCl₄). This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of toxicity, and implications for health.

- Molecular Formula :

- Molecular Weight : 118.37 g/mol

- CAS Registry Number : 3170-80-7

The this compound is characterized by its high reactivity, particularly with lipids, proteins, and nucleic acids. Its formation occurs during the metabolic activation of CCl₄ in the liver, leading to various toxicological effects.

-

Formation and Reactivity :

- The this compound is generated through the enzymatic metabolism of CCl₄ in the liver. It binds covalently to cellular macromolecules, initiating a cascade of biological effects.

- Studies have shown that trichloromethyl radicals can interact with lipids, leading to lipid peroxidation and cell membrane damage .

-

Interaction with Nucleic Acids :

- Research indicates that trichloromethyl radicals can form adducts with DNA bases, particularly thymine. Identified products include modified thymine derivatives such as 5-hydroxymethyl uracil and thymine glycol .

- These modifications can lead to mutagenic changes and potentially contribute to carcinogenesis.

-

Liver Toxicity :

- The primary site of action for trichloromethyl radicals is the liver, where they induce centrilobular necrosis and fatty degeneration . The mechanism involves oxidative stress and disruption of cellular structures.

- Covalent binding to lipids results in the formation of modified lipid species that are resistant to enzymatic cleavage, contributing to hepatotoxicity .

Case Study 1: Hepatotoxicity Induced by Carbon Tetrachloride

A study conducted on male Sprague-Dawley rats demonstrated that exposure to CCl₄ leads to significant liver damage mediated by trichloromethyl radicals. Key findings included:

- Histopathological Changes : Centrilobular necrosis observed within 24 hours post-exposure.

- Biochemical Markers : Elevated liver enzymes (ALT, AST) indicative of hepatocyte injury.

- Mechanistic Insights : Spin-trapping techniques confirmed the presence of trichloromethyl radicals in vivo .

Case Study 2: DNA Adduct Formation

In vitro experiments revealed that trichloromethyl radicals can form stable adducts with thymine:

- Adduct Identification : Gas chromatography-mass spectrometry (GC-MS) was utilized to identify various adducts formed during reactions.

- Biological Implications : The presence of these adducts suggests potential mutagenic effects that could contribute to long-term genetic damage in liver cells exposed to CCl₄ .

Data Summary

化学反応の分析

Formation of Trichloromethyl Radical

Trichloromethyl radicals can be generated through several methods, including:

-

Thermal Decomposition : Heating carbon tetrachloride (CCl₄) leads to the homolytic cleavage of C-Cl bonds, producing trichloromethyl radicals.

-

Photolysis : Exposure to ultraviolet light can also induce the formation of trichloromethyl radicals from CCl₄.

-

Enzymatic Reactions : In biological systems, trichloromethyl radicals can be formed during the metabolism of carbon tetrachloride in liver microsomes, requiring NADPH as a cofactor .

Hydrogen Abstraction Reactions

Trichloromethyl radicals are known to abstract hydrogen atoms from various substrates. The rate of hydrogen abstraction varies significantly depending on the nature of the substrate.

Table 1: Rate Constants for Hydrogen Abstraction by this compound

| Substrate | Rate Constant (k) | Reference |

|---|---|---|

| Toluene | -1.24 | |

| Ethanol | -0.4 | |

| Cyclopropene | Variable | |

| Unsaturated Fatty Acids | High |

The abstraction process is influenced by substituent effects, where electron-donating groups enhance reactivity, while electron-withdrawing groups reduce it.

Addition Reactions

Trichloromethyl radicals can add to alkenes and other unsaturated systems:

-

Three-Component Reactions : Recent studies have developed iron(II)-catalyzed reactions involving trichloromethylation of alkenes with quinoxalin-2(1H)-ones, showcasing the utility of trichloromethyl radicals in synthesizing complex organic molecules .

-

Cyclopropene Reactions : Trichloromethyl radicals react with cyclopropenes under specific conditions, leading to ring-opening reactions and the formation of trichloromethylcyclopropanes .

Reaction with Peroxy Radicals

Trichloromethyl radicals can also react with peroxy radicals derived from unsaturated fatty acids. These reactions are significant in understanding lipid peroxidation processes and have implications in biochemistry and toxicology:

-

The reaction rates indicate that trichloromethylperoxy radicals react approximately five times faster than halothane-derived peroxy radicals with unsaturated fatty acids .

Mechanistic Insights

The mechanisms underlying reactions involving trichloromethyl radicals often involve complex pathways including:

-

Chain Reactions : Trichloromethyl radicals can initiate chain reactions that propagate through further radical generation and abstraction processes.

-

Spin-Trapping Studies : Techniques such as spin-trapping have been employed to study the behavior of trichloromethyl radicals in biological systems, providing insights into their reactivity and potential toxic effects .

Q & A

Q. How is the trichloromethyl radical generated in biological systems, and what are its primary reaction pathways?

The this compound (CCl₃•) is primarily formed via reductive metabolism of carbon tetrachloride (CCl₄) by cytochrome P450 enzymes (CYP2E1, CYP3A). This process involves cleavage of a carbon-chlorine bond, yielding CCl₃• and chloride ions . Under aerobic conditions, CCl₃• reacts with oxygen to form the trichloromethyl peroxyl radical (CCl₃OO•), which initiates lipid peroxidation by abstracting hydrogen atoms from polyunsaturated fatty acids . In anaerobic environments, CCl₃• may bind directly to biomolecules like DNA, proteins, or phospholipids, forming covalent adducts .

Q. What experimental methods are used to detect and quantify trichloromethyl radicals in chemical and biological systems?

Key methodologies include:

- Electron Spin Resonance (ESR) with spin-trapping agents (e.g., DMPO) to capture transient radicals .

- Mass spectrometry (desorption chemical ionization or electron-impact) to identify radical adducts with phospholipids, such as 9-/10-(trichloromethyl)stearate esters .

- Radical trapping agents like 2,6-di-tert-butyl-4-methylphenol (BHT), which form stable adducts (e.g., compound 4 in Scheme 3A) for isolation and characterization .

- Lipid peroxidation assays (e.g., malondialdehyde quantification) to measure downstream oxidative damage .

Advanced Research Questions

Q. How do discrepancies in reaction conditions (e.g., presence/absence of copper catalysts) affect the generation of trichloromethyl radicals in synthetic studies?

Copper(I) catalysts and initiators like di-tert-butyl peroxide (DTBP) are critical for radical generation in synthetic systems. In their absence, CCl₃• formation is negligible, as shown in control experiments where reactions failed without Cu(I) or DTBP . Copper facilitates DTBP decomposition into tert-butoxy radicals, which abstract hydrogen from chloroform (CHCl₃) to produce CCl₃•. Variations in catalyst concentration or solvent polarity can alter radical stability and reaction yields, necessitating rigorous optimization .

Q. How can researchers resolve contradictions between in vitro and in vivo data regarding the carcinogenic potential of trichloromethyl radicals?

In vitro studies often highlight CCl₃•-DNA adducts as initiators of mutagenesis . However, in vivo models show that carcinogenicity depends on sustained oxidative stress, hypomethylation of RNA/phospholipids, and cytokine activation (e.g., TNF-α, TGF-β) . To reconcile these, researchers should:

- Compare adduct persistence across models using isotopic labeling .

- Use transgenic mice lacking CYP2E1 to isolate metabolic contributions .

- Apply multi-omics (lipidomics, methylomics) to quantify pathway interactions .

Q. What advanced analytical techniques are employed to characterize this compound adducts with biomolecules, and what are their limitations?

- High-resolution mass spectrometry (HRMS) identifies adducts via exact mass matching but struggles with isomeric differentiation (e.g., 9- vs. 10-CCl₃-stearate) .

- Nuclear magnetic resonance (NMR) with ¹³C/³⁶Cl isotopic enrichment clarifies adduct structures but requires high radical concentrations .

- Immunohistochemistry using anti-CCl₃ antibodies localizes adducts in tissues but lacks quantitative precision .

- Computational modeling (DFT, MD) predicts adduct stability but may not reflect in vivo redox dynamics .

Q. What molecular pathways link this compound formation to cellular apoptosis and fibrosis in hepatotoxicity models?

CCl₃• activates dual pathways:

- Apoptosis : via TNF-α upregulation, caspase-3 activation, and mitochondrial membrane permeabilization .

- Fibrosis : through TGF-β-mediated collagen deposition and stellate cell activation . Cross-talk between these pathways is regulated by interleukin-6 (IL-6), which suppresses apoptosis, and oxidative stress markers (e.g., 4-hydroxynonenal), which amplify fibrotic signaling .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。